molecular formula C3H7NO B1195125 Oxazolidine CAS No. 504-76-7

Oxazolidine

Cat. No. B1195125
CAS RN: 504-76-7
M. Wt: 73.09 g/mol
InChI Key: WYNCHZVNFNFDNH-UHFFFAOYSA-N
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Patent
US06353006B1

Procedure details

3-Chloro-2-methylaniline was converted to the 3-chloro-2-methylformanilide according to Method A3a, Step 1. The formanilide was converted to 3-chloro-2-methylphenyl isocyanide dichloride according to Method A3a, Step 2. 1-Hydroxymethylcyclopentanamine HCl salt was synthesized according to Method B1c. The 2-hydroxyethylamine was converted to 13-aza-6-oxadispiro[4.2.4. 1]tridecane according to Method B4d, Step 1. The oxazolidine was reductively opened according to Method B4d, Step 2 to give 1-(cyclopentylamino)-1-(hydroxymethyl)cyclopentane. The substituted 2-hydroxyethylamine was converted to 1-(cyclopentylamino)-1-(thioacetylmethyl)cyclopentane according to Method C6c, Step 1. The thioacetate was hydrolyzed according to Method C6c, Step 2 to give 1-(cyclopentylamino)-1-(thiomethyl)cyclopentane. The 2-thioethylamine was reacted with 3-chloro-2-methylphenyl isocyanide dichloride according to Method C6c to afford 2-(3-chloro-2-methylphenylimino)-1-cyclopentyl-3-thia-1-azaspiro[4.4]nonane.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
3-chloro-2-methylformanilide
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
[Compound]
Name
3-chloro-2-methylphenyl isocyanide dichloride
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six

Identifiers

REACTION_CXSMILES
[Cl:1]C1C(C)=C(C=CC=1)N.C(NC1C=CC=CC=1)=O.OCCN.[CH2:23]1[C:27]2([NH:35][C:30]3([CH2:34][CH2:33][CH2:32][CH2:31]3)[CH2:29][O:28]2)[CH2:26][CH2:25][CH2:24]1.O1CCNC1>>[ClH:1].[OH:28][CH2:29][C:30]1([NH2:35])[CH2:34][CH2:33][CH2:32][CH2:31]1.[CH:27]1([NH:35][C:30]2([CH2:29][OH:28])[CH2:34][CH2:33][CH2:32][CH2:31]2)[CH2:23][CH2:24][CH2:25][CH2:26]1 |f:5.6|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClC=1C(=C(N)C=CC1)C
Step Two
Name
3-chloro-2-methylformanilide
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(=O)NC1=CC=CC=C1
Step Four
Name
3-chloro-2-methylphenyl isocyanide dichloride
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Five
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
OCCN
Step Six
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1CCCC12OCC1(CCCC1)N2
Step Seven
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O1CNCC1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
Cl.OCC1(CCCC1)N
Name
Type
product
Smiles
C1(CCCC1)NC1(CCCC1)CO

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US06353006B1

Procedure details

3-Chloro-2-methylaniline was converted to the 3-chloro-2-methylformanilide according to Method A3a, Step 1. The formanilide was converted to 3-chloro-2-methylphenyl isocyanide dichloride according to Method A3a, Step 2. 1-Hydroxymethylcyclopentanamine HCl salt was synthesized according to Method B1c. The 2-hydroxyethylamine was converted to 13-aza-6-oxadispiro[4.2.4. 1]tridecane according to Method B4d, Step 1. The oxazolidine was reductively opened according to Method B4d, Step 2 to give 1-(cyclopentylamino)-1-(hydroxymethyl)cyclopentane. The substituted 2-hydroxyethylamine was converted to 1-(cyclopentylamino)-1-(thioacetylmethyl)cyclopentane according to Method C6c, Step 1. The thioacetate was hydrolyzed according to Method C6c, Step 2 to give 1-(cyclopentylamino)-1-(thiomethyl)cyclopentane. The 2-thioethylamine was reacted with 3-chloro-2-methylphenyl isocyanide dichloride according to Method C6c to afford 2-(3-chloro-2-methylphenylimino)-1-cyclopentyl-3-thia-1-azaspiro[4.4]nonane.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
3-chloro-2-methylformanilide
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
[Compound]
Name
3-chloro-2-methylphenyl isocyanide dichloride
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six

Identifiers

REACTION_CXSMILES
[Cl:1]C1C(C)=C(C=CC=1)N.C(NC1C=CC=CC=1)=O.OCCN.[CH2:23]1[C:27]2([NH:35][C:30]3([CH2:34][CH2:33][CH2:32][CH2:31]3)[CH2:29][O:28]2)[CH2:26][CH2:25][CH2:24]1.O1CCNC1>>[ClH:1].[OH:28][CH2:29][C:30]1([NH2:35])[CH2:34][CH2:33][CH2:32][CH2:31]1.[CH:27]1([NH:35][C:30]2([CH2:29][OH:28])[CH2:34][CH2:33][CH2:32][CH2:31]2)[CH2:23][CH2:24][CH2:25][CH2:26]1 |f:5.6|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClC=1C(=C(N)C=CC1)C
Step Two
Name
3-chloro-2-methylformanilide
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(=O)NC1=CC=CC=C1
Step Four
Name
3-chloro-2-methylphenyl isocyanide dichloride
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Five
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
OCCN
Step Six
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1CCCC12OCC1(CCCC1)N2
Step Seven
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O1CNCC1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
Cl.OCC1(CCCC1)N
Name
Type
product
Smiles
C1(CCCC1)NC1(CCCC1)CO

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.